molecular formula C₁₁₅H₁₆₀N₂₆O₃₂S₄ B612682 Endothelin-2 (human, canine) CAS No. 123562-20-9

Endothelin-2 (human, canine)

Cat. No.: B612682
CAS No.: 123562-20-9
M. Wt: 2546.92
InChI Key:
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Description

Endothelin-2 is a peptide encoded by the EDN2 gene in humans and canines. It belongs to a family of three endothelin peptide isoforms (Endothelin-1, Endothelin-2, Endothelin-3), which are known for their potent vasoconstrictive properties. Endothelin-2 is primarily produced in vascular endothelial cells of the kidney, placenta, uterus, heart, central nervous system, and intestine . It plays a crucial role in regulating vascular tone and blood pressure.

Future Directions

Endothelin-2 and its related pathways have been identified as an important mediator in many diseases, such as hypertension, chronic kidney disease (CKD), pulmonary arterial hypertension (PAH), and pre-eclampsia . Future research is likely to focus on new therapeutic strategies, including small-molecule epigenetic modulators, biologics, and possibly signaling pathway-biased agonists and antagonists .

Biochemical Analysis

Biochemical Properties

Endothelin-2 interacts with G-protein-linked transmembrane receptors, specifically the endothelin A receptor (ET-RA) and the endothelin B receptor (ET-RB) . It exhibits strong and long-lasting vasoconstrictor activity characteristic of endothelin .

Cellular Effects

Endothelin-2 has been shown to have significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, Endothelin-2 is a chemoattractant for macrophages , and it has been shown to promote contraction in the myofibroblast cells of the theca layer of the follicle .

Molecular Mechanism

Endothelin-2 exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to two different G-protein coupled receptors (GPCRs), the endothelin A receptor (EDNRA) and the endothelin B receptor (EDNRB) .

Temporal Effects in Laboratory Settings

Endothelin-2 is transiently synthesized by granulosa cells of the ovulatory follicle prior to ovulation . It plays an essential role in ovulation via promoting contraction in the myofibroblast cells of the theca layer of the follicle .

Dosage Effects in Animal Models

The effects of Endothelin-2 vary with different dosages in animal models

Metabolic Pathways

Endothelin-2 is involved in several metabolic pathways. It plays a role in the regulation of systemic arterial blood pressure, vasoconstriction, cytokine-mediated signaling pathway, and positive regulation of cytosolic calcium ion concentration .

Subcellular Localization

In terms of subcellular localization, Endothelin-2 is expressed in the granulosa cells (GCs) and not in the vascular theca interna

Preparation Methods

Synthetic Routes and Reaction Conditions: Endothelin-2 can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like HBTU or DIC and deprotection agents such as TFA.

Industrial Production Methods: Industrial production of Endothelin-2 involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Endothelin-2 undergoes various chemical reactions, including:

    Oxidation: The disulfide bridges between cysteine residues can be oxidized, affecting the peptide’s structure and function.

    Reduction: Reduction of disulfide bridges can lead to the unfolding of the peptide.

    Substitution: Amino acid substitution can be performed to study the structure-activity relationship of the peptide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Site-directed mutagenesis can be employed to introduce specific amino acid substitutions.

Major Products: The major products formed from these reactions include oxidized or reduced forms of Endothelin-2 and various analogs with substituted amino acids .

Scientific Research Applications

Endothelin-2 has a wide range of scientific research applications:

Comparison with Similar Compounds

    Endothelin-1: Shares a high degree of homology with Endothelin-2 and is also a potent vasoconstrictor.

    Endothelin-3: Another isoform with similar vasoconstrictive properties but different tissue distribution and receptor affinity.

Uniqueness of Endothelin-2: Endothelin-2 is unique in its specific expression patterns and physiological roles. Unlike Endothelin-1, which is widely distributed, Endothelin-2 is predominantly found in the kidney, placenta, and uterus. Additionally, Endothelin-2 has distinct receptor binding affinities and regulatory mechanisms .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Endothelin-2 (human, canine) can be achieved through solid-phase peptide synthesis (SPPS) using Fmoc chemistry.", "Starting Materials": [ "Fmoc-Asp(OtBu)-OH", "Fmoc-Glu(OtBu)-OH", "Fmoc-Val-OH", "Fmoc-Asn(Trt)-OH", "Fmoc-Thr(tBu)-OH", "Fmoc-Cys(Trt)-OH", "Fmoc-Tyr(tBu)-OH", "Fmoc-Lys(Boc)-OH", "Fmoc-Ile-OH", "Fmoc-Gln(Trt)-OH", "Fmoc-Arg(Pbf)-OH", "Fmoc-Pro-OH", "Fmoc-His(Trt)-OH", "Fmoc-Ser(tBu)-OH", "Fmoc-Leu-OH", "Fmoc-Asp(OtBu)-OH", "Fmoc-Glu(OtBu)-OH", "Fmoc-Val-OH", "Fmoc-Asn(Trt)-OH", "Fmoc-Thr(tBu)-OH", "Fmoc-Cys(Trt)-OH", "Fmoc-Tyr(tBu)-OH", "Fmoc-Lys(Boc)-OH", "Fmoc-Ile-OH", "Fmoc-Gln(Trt)-OH", "Fmoc-Arg(Pbf)-OH", "Fmoc-Pro-OH", "Fmoc-His(Trt)-OH", "Fmoc-Ser(tBu)-OH", "Wang resin" ], "Reaction": [ "Deprotection of the Wang resin using 20% piperidine in DMF", "Coupling of Fmoc-Asp(OtBu)-OH using HATU and DIPEA in DMF", "Coupling of Fmoc-Glu(OtBu)-OH using HATU and DIPEA in DMF", "Coupling of Fmoc-Val-OH using HATU and DIPEA in DMF", "Coupling of Fmoc-Asn(Trt)-OH using HATU and DIPEA in DMF", "Coupling of Fmoc-Thr(tBu)-OH using HATU and DIPEA in DMF", "Coupling of Fmoc-Cys(Trt)-OH using HATU and DIPEA in DMF", "Coupling of Fmoc-Tyr(tBu)-OH using HATU and DIPEA in DMF", "Coupling of Fmoc-Lys(Boc)-OH using HATU and DIPEA in DMF", "Coupling of Fmoc-Ile-OH using HATU and DIPEA in DMF", "Coupling of Fmoc-Gln(Trt)-OH using HATU and DIPEA in DMF", "Coupling of Fmoc-Arg(Pbf)-OH using HATU and DIPEA in DMF", "Coupling of Fmoc-Pro-OH using HATU and DIPEA in DMF", "Coupling of Fmoc-His(Trt)-OH using HATU and DIPEA in DMF", "Coupling of Fmoc-Ser(tBu)-OH using HATU and DIPEA in DMF", "Coupling of Fmoc-Leu-OH using HATU and DIPEA in DMF", "Cleavage of the peptide from the resin using TFA, water, and triisopropylsilane", "Purification of the crude peptide using HPLC", "Oxidation of the cysteine residue to form a disulfide bond using iodine in water", "Purification of the final product using HPLC" ] }

CAS No.

123562-20-9

Molecular Formula

C₁₁₅H₁₆₀N₂₆O₃₂S₄

Molecular Weight

2546.92

sequence

One Letter Code: CSCSSWLDKECVYFCHLDIIW (Disulfide bridge: Cys1-Cys15, Cys3-Cys11)

Synonyms

Endothelin-2 (human, canine);  Human endothelin-2

Origin of Product

United States

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